REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:11]=1.[Li]CCCC.[B:17](OCCCC)([O:23]CCCC)[O:18]CCCC>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([B:17]([OH:23])[OH:18])=[CH:8][C:7]=2[CH:11]=1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C=CO2)C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature at −30° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to 14° C. over 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was quenched with 6 M HCl (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (150 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the boronic acid precipitated by the addition of hexanes
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C=C(O2)B(O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |